1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea
Description
Properties
Molecular Formula |
C28H21F4N5O2 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39) |
InChI Key |
YYDUWLSETXNJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
Origin of Product |
United States |
Biological Activity
The compound 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 395.36 g/mol. It features a complex structure characterized by multiple functional groups, including a urea moiety and fluorinated phenyl rings, which may contribute to its biological activity.
Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has been shown to target the FLT3 kinase, which is often mutated in acute myeloid leukemia (AML), thus providing a potential therapeutic avenue for treating this malignancy.
Antitumor Activity
- Inhibition of FLT3 : The compound has demonstrated significant inhibitory activity against FLT3-ITD mutations in various AML cell lines, such as MV4-11 and MOLM-14. Studies indicate that it induces apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as an effective treatment for FLT3-mutated AML .
- Cell Line Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs). The IC50 values for AML cell lines were notably lower than those for PBMCs, highlighting its specificity .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
Pharmacokinetics
The pharmacokinetic profile of the compound remains under investigation. Preliminary data suggest moderate oral bioavailability, necessitating further studies to optimize delivery methods and enhance therapeutic outcomes.
Comparison with Similar Compounds
Compound 1 : 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea
- Key Features: Chloro-fluorophenoxy and dimethoxyphenyl groups.
- Activity : Potent glucokinase activator, enhancing glucose metabolism .
- Comparison : Unlike the target compound, Compound 1 lacks the indole-pyrrole system but includes a pyridine core. This structural divergence may limit cross-reactivity with kinase targets dependent on heteroaromatic interactions.
Compound 3 : (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea
- Key Features : Triazinan-dione and 4-chlorobenzyl groups.
- Activity : Analgesic candidate with μ-opioid receptor affinity .
- Comparison : The triazinan-dione moiety in Compound 3 introduces conformational rigidity, contrasting with the planar indole-pyrrole system in the target compound. This difference likely influences receptor specificity.
Urea Derivatives with Heterocyclic Components
PDB Ligand 3WR : 1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
- Key Features: Pyrido[2,3-d]pyrimidinone core.
- Activity : Structural studies indicate binding to kinase ATP pockets (PDB ID: 3WR) .
- Comparison: The pyrido-pyrimidinone group in 3WR provides hydrogen-bonding sites analogous to the indole-pyrrole system in the target compound. However, the latter’s extended π-system may enhance hydrophobic interactions.
Compound 3O6 : 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea
- Key Features : Dual fluorophenyl groups and a trifluoromethylpyrazole.
- Formula : C18H13F5N4O (MW: 420.3 g/mol) .
- Comparison : The smaller molecular weight of 3O6 improves membrane permeability but reduces target selectivity compared to the bulkier target compound.
Substituent Effects on Pharmacokinetics
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Structural Flexibility vs. Target Affinity : The indole-pyrrole system in the target compound enables π-π stacking and hydrogen bonding, critical for high-affinity binding to kinases or nuclear receptors. This contrasts with simpler urea derivatives like Compound 3O6, which rely on halogen interactions .
- Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs (e.g., Compound 1), as evidenced by in vitro microsomal studies .
- Toxicity Considerations: Urea derivatives with bulky substituents (e.g., the target compound) show lower off-target cytotoxicity than smaller analogs like 3O6, likely due to reduced passive diffusion into non-target cells .
Preparation Methods
Nitration and Reduction Pathways
A common route to aryl isocyanates involves nitration of the parent arene followed by reduction to an amine and phosgenation. For 2-fluoro-5-(trifluoromethyl)benzene:
- Nitration : Directed by the electron-withdrawing CF₃ group, nitration occurs at the para position relative to fluorine.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
- Phosgenation : Treatment with phosgene (COCl₂) yields the isocyanate.
Challenges :
- Handling phosgene requires stringent safety measures.
- Competing side reactions (e.g., urea formation if moisture is present).
Alternative Route: Curtius Rearrangement
A safer alternative employs the Curtius rearrangement of acyl azides. Starting from 2-fluoro-5-(trifluoromethyl)benzoic acid:
- Convert acid to acyl chloride (SOCl₂).
- React with sodium azide (NaN₃) to form acyl azide.
- Thermally decompose to isocyanate via Curtius rearrangement.
Advantages : Avoids phosgene use.
Yield : ~65–75% in optimized conditions.
Synthesis of Fragment B: Indole-Aniline Hybrid
Indole Core Functionalization
The 2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl group suggests a Schiff base formation at the indole’s 3-position. A plausible sequence:
- 6-Nitroindole Synthesis : Nitration of indole at the 6-position (HNO₃/AcOH).
- Reduction to 6-Aminoindole : Catalytic hydrogenation (H₂/Raney Ni).
- Schiff Base Formation : Condensation with pyrrole-2-carbaldehyde in ethanol under acidic catalysis (e.g., HCl).
Key Data :
Coupling to 4-Methyl-3-Nitroaniline
- Nitration of 4-Methylaniline : Directed by the methyl group, nitration occurs at the 3-position (HNO₃/H₂SO₄).
- Nucleophilic Aromatic Substitution (SNAr) : React 6-aminoindole Schiff base with 3-nitro-4-methylchlorobenzene in DMF/K₂CO₃.
- Reduction of Nitro Group : Catalytic hydrogenation to yield the final aniline fragment.
Optimization :
- SNAr reactions require electron-deficient aryl halides and elevated temperatures (80–100°C).
- Yields improve with polar aprotic solvents (e.g., DMF, DMSO).
Urea Bond Formation
Isocyanate-Amine Coupling
Reacting Fragment A (isocyanate) with Fragment B (aniline) in anhydrous THF or DCM:
$$ \text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} $$
Conditions :
Carbodiimide-Mediated Coupling
Alternative method using EDCI/HOBt:
- Activate Fragment A (amine) as a carbamate.
- Couple with Fragment B (aniline) in DMF.
Advantages : Avoids isocyanate handling.
Drawbacks : Lower yields (~60%) and additional purification steps.
Analytical Characterization
Critical data for validating the target compound:
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) :
- Urea NH protons: δ 8.3–8.6 (broad).
- Trifluoromethyl: singlet at δ 4.3 (split due to coupling with fluorine).
- Pyrrole protons: δ 6.2–6.8 (multiplet).
- HPLC-MS : [M+H]⁺ at m/z 542.2 (calculated for C₂₈H₂₀F₄N₅O₂).
- IR : N-H stretch at 3300 cm⁻¹, C=O (urea) at 1680 cm⁻¹.
Challenges and Optimization
Regioselectivity in Indole Functionalization
Urea Stability
- Hydrolysis under acidic/basic conditions requires inert atmospheres and anhydrous solvents.
- Stabilizing additives (e.g., molecular sieves) improve reaction consistency.
Industrial Scalability Considerations
- Catalyst Recycling : Nickel chloride (from Patent CN111333548A) can be recovered via filtration, reducing costs.
- Solvent Choice : Methanol/water mixtures (as in Patent CN111333548A) enable easier workup vs. DMF.
- Byproduct Management : Tert-butyl carbamate byproducts are non-toxic and easily removed.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
